molecular formula C17H17N3O3 B2360068 N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1103516-51-3

N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide

Cat. No.: B2360068
CAS No.: 1103516-51-3
M. Wt: 311.341
InChI Key: IKOAKPSSPCCGHV-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide typically involves the following steps:

Chemical Reactions Analysis

N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide can be compared with other similar compounds, such as:

    N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide: This compound has a similar structure but with a phenethyl group instead of a phenyl group.

    N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide: This compound has the methoxy group in a different position on the phenyl ring.

    5-(4-methoxyphenyl)-1H-indole: This compound has a similar indole core but lacks the carboxamide groups.

Properties

IUPAC Name

1-N-(4-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-13-8-6-12(7-9-13)19-17(22)20-14-5-3-2-4-11(14)10-15(20)16(18)21/h2-9,15H,10H2,1H3,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOAKPSSPCCGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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